molecular formula C7H14O3 B1334208 3-tert-Butoxypropionic acid CAS No. 21150-73-2

3-tert-Butoxypropionic acid

Cat. No.: B1334208
CAS No.: 21150-73-2
M. Wt: 146.18 g/mol
InChI Key: KXZYUJNAHMNZBA-UHFFFAOYSA-N
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Scientific Research Applications

3-tert-Butoxypropionic acid has a wide range of applications in scientific research:

Safety and Hazards

3-tert-Butoxypropionic acid is a flammable liquid and vapor. It can cause skin irritation. Safety measures include keeping away from heat, sparks, open flames, and hot surfaces. The container should be kept tightly closed .

Biochemical Analysis

Biochemical Properties

3-tert-Butoxypropionic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been identified as an anti-tumor agent and exhibits antibacterial properties . The compound interacts with various biomolecules, including enzymes involved in metabolic pathways. For instance, it can inhibit or activate specific enzymes, thereby influencing the biochemical pathways in which these enzymes are involved. The nature of these interactions often involves binding to the active sites of enzymes, altering their activity and, consequently, the metabolic flux.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect various types of cells, including cancer cells, where it exhibits anti-tumor activity . By interacting with cell signaling pathways, this compound can alter the expression of genes involved in cell growth and apoptosis, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, including enzymes and receptors, leading to enzyme inhibition or activation . This binding can result in changes in gene expression, either upregulating or downregulating the expression of target genes. The compound’s ability to modulate enzyme activity and gene expression is central to its biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, including prolonged enzyme inhibition and changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-tumor activity, without significant toxicity . At higher doses, toxic or adverse effects can occur, including damage to specific tissues or organs. Threshold effects have been observed, where a certain dosage level must be reached for the compound to exert its biological effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. The compound can influence metabolic flux and metabolite levels by modulating enzyme activity . For example, it may inhibit enzymes involved in the synthesis of specific metabolites, leading to changes in the overall metabolic profile of cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biological activity, with higher concentrations potentially leading to more pronounced effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-tert-Butoxypropionic acid can be synthesized through several methods. One common synthetic route involves the reaction of tert-butyl alcohol with acrylonitrile, followed by hydrolysis to yield the desired product . The reaction conditions typically include the use of a strong acid or base as a catalyst and controlled temperature to ensure optimal yield.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under specific conditions to maximize efficiency and yield. The process may include steps such as distillation and purification to obtain a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 3-tert-Butoxypropionic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .

Comparison with Similar Compounds

  • 3-tert-Butoxypropanoic acid
  • tert-Butyl malonate
  • tert-Butyl succinate

Comparison: Compared to similar compounds, 3-tert-Butoxypropionic acid is unique due to its specific tert-butoxy group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in applications where other similar compounds may not be as effective .

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-7(2,3)10-5-4-6(8)9/h4-5H2,1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXZYUJNAHMNZBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375431
Record name 3-tert-Butoxypropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21150-73-2
Record name 3-tert-Butoxypropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(tert-Butoxy)propionic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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